

# A Comparative Guide to Cleavable Linkers for Enhanced Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon specific triggers within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the performance of different cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

### **Introduction to Cleavable Linker Technologies**

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of unmodified, potent payloads. The choice of a cleavable linker strategy is a pivotal decision that influences the ADC's stability, efficacy, and overall therapeutic index.[1] The ideal linker remains intact in the bloodstream to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery at the tumor site.[2] This guide focuses on the three most prevalent classes of cleavable linkers: pH-sensitive hydrazone linkers, redox-sensitive disulfide linkers, and enzyme-cleavable peptide and  $\beta$ -glucuronide linkers.

# **Mechanisms of Action and Signaling Pathways**







The distinct cleavage mechanisms of these linkers are tailored to exploit the unique physiological conditions of the tumor microenvironment and the intracellular compartments of cancer cells.





Click to download full resolution via product page

Caption: General mechanism of action for an antibody-drug conjugate.



### **pH-Sensitive Hydrazone Linkers**

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization into cancer cells.[3][4] This pH-dependent cleavage was utilized in early ADCs. However, concerns about their stability in circulation have been raised, as some hydrolysis can occur in plasma, leading to premature drug release.[2]

#### **Redox-Sensitive Disulfide Linkers**

Disulfide linkers exploit the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm. The cytoplasm of tumor cells has a much higher GSH concentration (1-10 mM) compared to the blood plasma ( $\sim$ 5  $\mu$ M), which facilitates the reductive cleavage of the disulfide bond and release of the payload.[5]

### **Enzyme-Cleavable Linkers**

Peptide Linkers: These are currently the most successful class of cleavable linkers and are designed to be cleaved by specific proteases, such as cathepsin B, that are highly active in the lysosomal compartment of cancer cells.[4] The valine-citrulline (vc) dipeptide is a widely used motif that is stable in circulation but efficiently cleaved by cathepsin B.[3]

 $\beta$ -Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme  $\beta$ -glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[2] This linker type is highly stable in plasma and its hydrophilic nature can help to reduce aggregation of ADCs with hydrophobic payloads.

### **Comparative Performance Data**

The selection of a cleavable linker has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

### In Vitro Plasma Stability



The stability of the linker in plasma is a critical determinant of the ADC's therapeutic index. Premature cleavage can lead to off-target toxicity and reduced efficacy.

| Linker Type           | ADC<br>Construct         | Plasma<br>Source        | Stability<br>Metric            | Value     | Reference |
|-----------------------|--------------------------|-------------------------|--------------------------------|-----------|-----------|
| Hydrazone             | Phenylketone<br>-derived | Human and<br>Mouse      | Half-life (t1/2)               | ~2 days   | [2]       |
| Disulfide             | SPDB-DM4                 | Not Specified           | Half-life (t1/2)               | ~9 days   | [6]       |
| Peptide (Val-<br>Cit) | Ab095-vc-<br>MMAE        | Human and<br>Cynomolgus | % Released<br>MMAE (6<br>days) | <1%       | [7]       |
| Peptide (Val-<br>Cit) | Ab095-vc-<br>MMAE        | Mouse                   | % Released<br>MMAE (6<br>days) | ~25%      | [7]       |
| β-<br>Glucuronide     | Not Specified            | Rat                     | Half-life (t1/2)               | >3 months | [2]       |

### **In Vitro Cytotoxicity**

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

| Linker Type                              | ADC Example                 | Cell Line            | IC50 (ng/mL)    | Reference |
|------------------------------------------|-----------------------------|----------------------|-----------------|-----------|
| Non-cleavable                            | Trastuzumab-<br>DM1 (T-DM1) | NCI-N87<br>(gastric) | ~100            | [8]       |
| Cleavable (vc-                           | Trastuzumab-vc-<br>MMAE     | NCI-N87<br>(gastric) | ~10             | [8]       |
| Cleavable<br>(Sulfatase-linker-<br>MMAE) | Anti-Her2 ADC               | SKBR3 (breast)       | 61 - 111 pmol/L | [9]       |



## **In Vivo Efficacy**

In vivo xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. Tumor growth inhibition (TGI) is a key endpoint.

| Linker Type                         | ADC<br>Example              | Xenograft<br>Model   | Dosing                   | Tumor<br>Growth<br>Inhibition<br>(TGI) | Reference |
|-------------------------------------|-----------------------------|----------------------|--------------------------|----------------------------------------|-----------|
| Non-<br>cleavable                   | Trastuzumab-<br>DM1 (T-DM1) | NCI-N87<br>(gastric) | 10 mg/kg,<br>single dose | ~80%                                   | [8]       |
| Cleavable<br>(vc-MMAE)              | Trastuzumab-<br>vc-MMAE     | NCI-N87<br>(gastric) | 10 mg/kg,<br>single dose | >90% (with regression)                 | [8]       |
| Cleavable<br>(Exo-EVC-<br>Exatecan) | Trastuzumab<br>ADC          | NCI-N87<br>(gastric) | Not specified            | Comparable<br>to T-DXd                 | [10]      |

## **Experimental Protocols**

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.





Click to download full resolution via product page

Caption: Experimental workflow for comparing ADCs with different linkers.

### **In Vitro Plasma Stability Assay**

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.



#### Materials:

- ADC of interest
- Plasma (e.g., human, mouse, rat)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- LC-MS system

#### Procedure:

- Incubate the ADC at a defined concentration (e.g., 100 μg/mL) in plasma at 37°C.
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- To measure intact ADC:
  - Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
  - Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[2]
- · To measure released payload:
  - Extract the free payload from the plasma samples using protein precipitation with an organic solvent (e.g., acetonitrile).
  - Quantify the free payload using a validated LC-MS/MS method.[11]

### In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

#### Materials:



- Target cancer cell line
- Complete cell culture medium
- ADC of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the ADC in cell culture medium.
- Remove the old medium from the cells and add the ADC dilutions. Include untreated control
  wells.
- Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[8]

### In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an ADC in a living animal model.



#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Human tumor cell line
- ADC of interest, vehicle control, and isotype control ADC
- Calipers for tumor measurement

#### Procedure:

- Implant human tumor cells subcutaneously into the flank of the immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC of interest at various doses).
- Administer the treatments intravenously.
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight and general health of the mice as an indicator of toxicity.
- Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

### Conclusion

The choice of a cleavable linker is a critical parameter in the design of a successful ADC. Hydrazone linkers, while historically important, have been largely superseded by more stable options. Disulfide linkers offer a good balance of stability and intracellular release. Peptide and  $\beta$ -glucuronide linkers have demonstrated excellent plasma stability and highly specific cleavage within the tumor microenvironment or inside cancer cells, contributing to a wider therapeutic



window. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different cleavable linker technologies, enabling the selection of optimal candidates for clinical development. Future innovations in linker design will continue to refine the delicate balance between ADC stability and payload release, further enhancing the therapeutic potential of this promising class of anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. njbio.com [njbio.com]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable Linkers for Enhanced Antibody-Drug Conjugate Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374363#comparing-different-cleavable-linkers-for-adc-efficacy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com